![molecular formula C8H12N2OS B13061165 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H12N2OS It is characterized by the presence of an amino group, a methylsulfanyl group, and a dihydropyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea
- 3-[2-(methylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea hydrochloride
Uniqueness
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific structural features, such as the dihydropyridinone ring and the presence of both amino and methylsulfanyl groups.
特性
分子式 |
C8H12N2OS |
|---|---|
分子量 |
184.26 g/mol |
IUPAC名 |
3-amino-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2OS/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 |
InChIキー |
NCMIBCXSFRTIFE-UHFFFAOYSA-N |
正規SMILES |
CSCCN1C=CC=C(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)

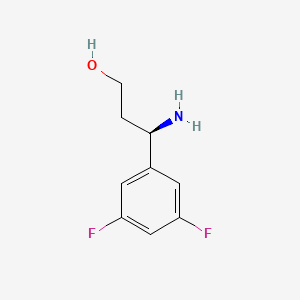
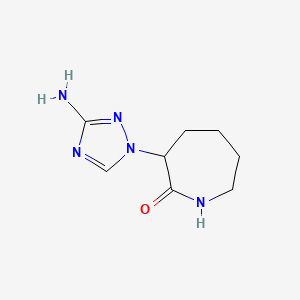
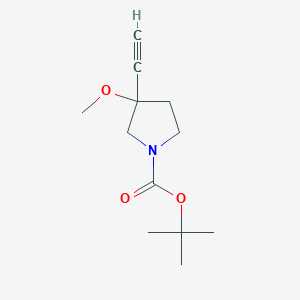
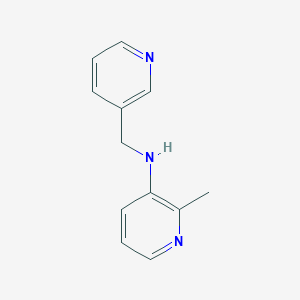
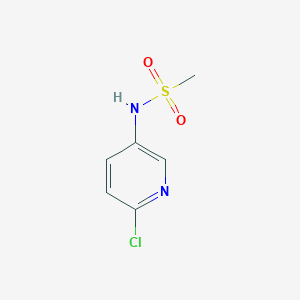
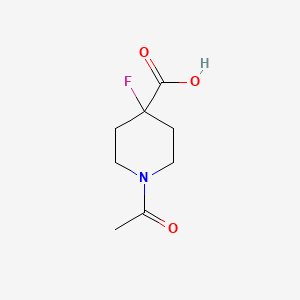
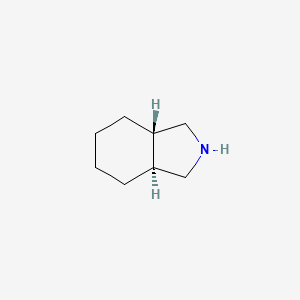
![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
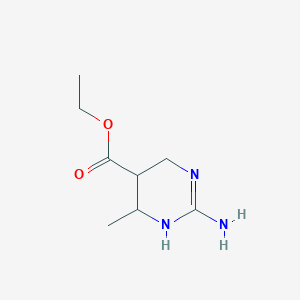

![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
